molecular formula C12H23ClO2 B14377445 Octyl 3-chlorobutanoate CAS No. 88395-86-2

Octyl 3-chlorobutanoate

Cat. No.: B14377445
CAS No.: 88395-86-2
M. Wt: 234.76 g/mol
InChI Key: KGTJTJMGWKRVOB-UHFFFAOYSA-N
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Description

Octyl 3-chlorobutanoate: is an organic compound with the molecular formula C12H23ClO2 It is an ester derived from the reaction between octanol and 3-chlorobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 3-chlorobutanoate can be synthesized through the esterification reaction between octanol and 3-chlorobutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Octyl 3-chlorobutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octanol and 3-chlorobutanoic acid.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorobutanoate moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Hydrolysis: Octanol and 3-chlorobutanoic acid.

    Reduction: Octanol and butanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octyl 3-chlorobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and substituted butanoates. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

Biology: In biological research, this compound is used as a model compound to study the metabolism and enzymatic hydrolysis of esters. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and specificity.

Medicine: While not directly used as a therapeutic agent, this compound’s derivatives and related compounds are investigated for their potential pharmacological properties. Research focuses on developing new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component. Its pleasant odor makes it suitable for use in perfumes, cosmetics, and food products.

Mechanism of Action

Comparison with Other Similar Compounds: Octyl 3-chlorobutanoate can be compared with other esters and chlorinated butanoates, such as:

    Octyl butanoate: Similar ester structure but lacks the chlorine atom, resulting in different reactivity and applications.

    3-chlorobutanoic acid: The parent acid of this compound, used in similar synthetic applications but with different properties.

    Octyl acetate: Another ester with a similar structure but different functional groups, leading to distinct chemical behavior and uses.

Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity, making it a valuable compound for studying substitution reactions and developing new synthetic methodologies.

Comparison with Similar Compounds

  • Octyl butanoate
  • 3-chlorobutanoic acid
  • Octyl acetate

Properties

CAS No.

88395-86-2

Molecular Formula

C12H23ClO2

Molecular Weight

234.76 g/mol

IUPAC Name

octyl 3-chlorobutanoate

InChI

InChI=1S/C12H23ClO2/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h11H,3-10H2,1-2H3

InChI Key

KGTJTJMGWKRVOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC(C)Cl

Origin of Product

United States

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